Cas no 1848867-70-8 (1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol is a chiral morpholine derivative featuring a fluorinated propanol moiety. Its stereochemically defined structure, with (2R,6S) configuration, ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The fluorine substitution enhances metabolic stability and bioavailability, while the morpholine ring contributes to improved solubility and binding affinity in target interactions. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing bioactive molecules with optimized pharmacokinetic properties. Its well-defined stereochemistry and functional group compatibility allow for precise modifications in drug discovery and development workflows.
1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol structure
1848867-70-8 structure
Product name:1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
CAS No:1848867-70-8
MF:C9H18FNO2
MW:191.243126392365
CID:5706482
PubChem ID:130909675

1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1848867-70-8
    • 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
    • EN300-1652690
    • 4-Morpholineethanol, α-(fluoromethyl)-2,6-dimethyl-, (2R,6S)-
    • Inchi: 1S/C9H18FNO2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3/t7-,8+,9?
    • InChI Key: YRFVLSBUHXQVJA-JVHMLUBASA-N
    • SMILES: FCC(CN1C[C@H](C)O[C@H](C)C1)O

Computed Properties

  • Exact Mass: 191.13215698g/mol
  • Monoisotopic Mass: 191.13215698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7Ų
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.028±0.06 g/cm3(Predicted)
  • Boiling Point: 279.8±35.0 °C(Predicted)
  • pka: 13.65±0.20(Predicted)

1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1652690-1.0g
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
1g
$1214.0 2023-06-04
Enamine
EN300-1652690-0.25g
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
0.25g
$1117.0 2023-06-04
Enamine
EN300-1652690-10.0g
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
10g
$5221.0 2023-06-04
Enamine
EN300-1652690-5.0g
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
5g
$3520.0 2023-06-04
Enamine
EN300-1652690-10000mg
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
10000mg
$3007.0 2023-09-21
Enamine
EN300-1652690-2500mg
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
2500mg
$1370.0 2023-09-21
Enamine
EN300-1652690-0.1g
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
0.1g
$1068.0 2023-06-04
Enamine
EN300-1652690-0.5g
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
0.5g
$1165.0 2023-06-04
Enamine
EN300-1652690-250mg
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
250mg
$642.0 2023-09-21
Enamine
EN300-1652690-1000mg
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
1848867-70-8
1000mg
$699.0 2023-09-21

Additional information on 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol

Comprehensive Overview of 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol (CAS No. 1848867-70-8)

The compound 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol (CAS No. 1848867-70-8) is a chiral morpholine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 2,6-dimethylmorpholine core and 3-fluoropropan-2-ol side chain, make it a valuable intermediate for drug discovery. Recent studies highlight its role in modulating biological targets, particularly in the development of kinase inhibitors and GPCR modulators, which are hot topics in precision medicine.

In the context of current trends, researchers are increasingly interested in fluorinated organic compounds due to their enhanced metabolic stability and bioavailability. The presence of a fluorine atom in this molecule aligns with the growing demand for fluorine-containing pharmaceuticals, a sector projected to expand by 8.3% CAGR through 2030. Questions frequently searched in academic databases include "role of fluorination in drug design" and "chiral morpholine derivatives as bioactive scaffolds," both directly relevant to this compound.

The stereochemistry of (2R,6S)-2,6-dimethylmorpholine is crucial for its biological activity, as enantiopure compounds often exhibit superior target selectivity. This characteristic has drawn attention from medicinal chemists investigating central nervous system (CNS) drugs and anti-inflammatory agents, where chirality significantly impacts therapeutic outcomes. Analytical techniques like chiral HPLC and X-ray crystallography are commonly employed to verify the compound's stereochemical purity, addressing another frequent query: "how to characterize chiral morpholine derivatives."

From a synthetic chemistry perspective, the 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol structure presents interesting challenges in asymmetric synthesis and protecting group strategies. Recent patents (e.g., WO2022155578) describe novel routes to similar morpholine derivatives using enzymatic resolution or transition metal catalysis, reflecting industry efforts to improve synthetic efficiency. These developments respond to the persistent search for "green chemistry approaches to heterocyclic synthesis."

In material science applications, the compound's hydrogen-bonding capacity and polar surface area make it a candidate for designing functional polymers. Researchers investigating "smart materials for drug delivery" often explore such morpholine-containing building blocks due to their pH-responsive properties. The fluorine atom additionally contributes to materials' lipophilicity, a property frequently optimized in formulations for enhanced cellular penetration.

Quality control aspects of CAS No. 1848867-70-8 involve rigorous analytical validation. LC-MS methods with charged aerosol detection (CAD) have proven effective for quantifying trace impurities, addressing quality concerns raised in FDA guidance documents. This aligns with pharmaceutical industry searches for "impurity profiling of chiral intermediates" and "ICH Q3D elemental impurity assessment," demonstrating the compound's relevance to current regulatory discussions.

The environmental fate of fluorinated morpholine derivatives has become a research focus area, particularly regarding biodegradability and ecotoxicology. Recent publications in Green Chemistry discuss computational models predicting the environmental persistence of such compounds, responding to growing interest in "sustainable pharmaceutical chemistry." These studies help address the compound's safety profile without compromising its therapeutic potential.

In conclusion, 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol represents a multifaceted research tool bridging medicinal chemistry, materials science, and sustainable synthesis. Its structural features continue to inspire innovations across multiple disciplines, while its characterization exemplifies modern analytical challenges in chiral molecule development.

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